2,4-dibromo-N-(4-methoxyphenyl)benzamide 2,4-dibromo-N-(4-methoxyphenyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0964831
InChI: InChI=1S/C14H11Br2NO2/c1-19-11-5-3-10(4-6-11)17-14(18)12-7-2-9(15)8-13(12)16/h2-8H,1H3,(H,17,18)
SMILES: COC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Br)Br
Molecular Formula: C14H11Br2NO2
Molecular Weight: 385.05 g/mol

2,4-dibromo-N-(4-methoxyphenyl)benzamide

CAS No.:

Cat. No.: VC0964831

Molecular Formula: C14H11Br2NO2

Molecular Weight: 385.05 g/mol

* For research use only. Not for human or veterinary use.

2,4-dibromo-N-(4-methoxyphenyl)benzamide -

Specification

Molecular Formula C14H11Br2NO2
Molecular Weight 385.05 g/mol
IUPAC Name 2,4-dibromo-N-(4-methoxyphenyl)benzamide
Standard InChI InChI=1S/C14H11Br2NO2/c1-19-11-5-3-10(4-6-11)17-14(18)12-7-2-9(15)8-13(12)16/h2-8H,1H3,(H,17,18)
Standard InChI Key HBVNRUVDUDQFIO-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Br)Br
Canonical SMILES COC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Br)Br

Introduction

Chemical Structure and Properties

Molecular Identification and Basic Properties

2,4-Dibromo-N-(4-methoxyphenyl)benzamide belongs to the benzamide class of compounds and possesses specific structural characteristics that define its chemical behavior and potential applications. The compound consists of a benzamide core with two bromine substituents positioned at the 2 and 4 positions of one benzene ring, and a methoxyphenyl group attached to the nitrogen atom of the amide linkage.

PropertyValue
Molecular FormulaC14H11Br2NO2
Molecular Weight385.05 g/mol
IUPAC Name2,4-dibromo-N-(4-methoxyphenyl)benzamide
Standard InChIInChI=1S/C14H11Br2NO2/c1-19-11-5-3-10(4-6-11)17-14(18)12-7-2-9(15)8-13(12)16/h2-8H,1H3,(H,17,18)
Standard InChIKeyHBVNRUVDUDQFIO-UHFFFAOYSA-N
SMILESCOC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Br)Br

The methoxy group is specifically positioned at the para (4) position of the phenyl ring, which distinctly influences the compound's electronic properties and potential interactions with biological targets.

Physical and Chemical Characteristics

The physical state of 2,4-dibromo-N-(4-methoxyphenyl)benzamide is likely a crystalline solid at room temperature, consistent with the properties typically observed in similar benzamide derivatives. The compound exhibits limited water solubility due to its hydrophobic nature but shows good solubility in various organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and chloroform.

The presence of two bromine atoms in the molecule contributes to its relatively high molecular weight and influences its chemical reactivity. These bromine substituents create electron-withdrawing centers that affect the electron distribution throughout the molecule, potentially enhancing certain types of chemical reactions and interactions.

Synthesis Methods

General Synthetic Approaches

The synthesis of 2,4-dibromo-N-(4-methoxyphenyl)benzamide typically involves a multi-step process that includes bromination, activation of a carboxylic acid group, and amide formation. According to established synthetic methods for similar compounds, the general approach involves:

  • Preparation of 2,4-dibromobenzoic acid through selective bromination of benzoic acid

  • Activation of the carboxylic acid group, typically through conversion to an acid chloride

  • Amide coupling with 4-methoxyaniline (p-anisidine) to form the target compound

Detailed Synthesis Procedure

A typical synthesis route for 2,4-dibromo-N-(4-methoxyphenyl)benzamide would consist of the following steps:

  • Bromination Step: Selective bromination of benzoic acid using bromine in the presence of a Lewis acid catalyst (such as FeBr3) in a suitable solvent like dichloromethane, conducted at controlled temperature to ensure regioselectivity.

  • Acid Chloride Formation: The resulting 2,4-dibromobenzoic acid is converted to 2,4-dibromobenzoyl chloride using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) under reflux conditions in an inert atmosphere.

  • Amide Coupling: The activated acid chloride is then reacted with 4-methoxyaniline in the presence of a base such as triethylamine or pyridine in a suitable solvent (dichloromethane or tetrahydrofuran) at low temperature to control the exothermic reaction.

  • Purification: The crude product is purified through recrystallization or column chromatography to obtain the pure 2,4-dibromo-N-(4-methoxyphenyl)benzamide.

Alternative synthetic approaches may include direct coupling of 2,4-dibromobenzoic acid with 4-methoxyaniline using coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) to form the amide bond.

Structural Comparisons with Related Compounds

Comparison with N-(4-Methoxyphenyl)benzamide

N-(4-Methoxyphenyl)benzamide (C14H13NO2, MW: 227.26 g/mol) is structurally similar to 2,4-dibromo-N-(4-methoxyphenyl)benzamide but lacks the two bromine substituents on the benzene ring. This compound, also known as p-Benzanisidide, N-Benzoyl-p-anisidine, or 4'-Methoxybenzanilide, provides an interesting comparison point .

Key structural differences include:

  • The molecular weight difference (227.26 g/mol versus 385.05 g/mol) due to the absence of bromine atoms

  • Different electronic properties of the benzene ring due to the absence of electron-withdrawing bromine substituents

  • Potentially different biological activities and binding characteristics resulting from these structural differences

Comparison with 2,4-dibromo-N-(2-methoxyphenyl)benzamide

2,4-dibromo-N-(2-methoxyphenyl)benzamide represents a positional isomer of our target compound, with the key difference being the position of the methoxy group on the phenyl ring. In this analog, the methoxy group is located at the ortho (2) position rather than the para (4) position.

The positional change of the methoxy group significantly affects:

  • The spatial arrangement of the molecule, potentially altering its three-dimensional structure and conformational preferences

  • The electronic distribution within the molecule, affecting its reactivity patterns

  • Potential interactions with biological targets, possibly resulting in different biological activities

This structural comparison highlights the importance of substituent positioning in determining the properties and activities of benzamide derivatives.

Analytical Characterization

Spectroscopic Identification

The identification and characterization of 2,4-dibromo-N-(4-methoxyphenyl)benzamide can be accomplished through various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy would reveal characteristic signals for:

  • Aromatic protons from both the dibromobenzene and methoxyphenyl rings

  • A singlet for the methoxy group protons (typically around 3.8 ppm)

  • A broad singlet for the NH proton (usually between 8-9 ppm)

13C NMR would display signals for:

  • Aromatic carbon atoms

  • The methoxy carbon (approximately 55 ppm)

  • The carbonyl carbon (typically around 165-170 ppm)

  • Carbon atoms bonded to bromine showing distinctive chemical shifts

Mass Spectrometry

Mass spectrometry of 2,4-dibromo-N-(4-methoxyphenyl)benzamide would exhibit a distinctive isotope pattern characteristic of compounds containing two bromine atoms, with molecular ion peaks at m/z 385 (M+), 387 (M+2), and 389 (M+4) with an intensity ratio of approximately 1:2:1, reflecting the natural abundance of 79Br and 81Br isotopes .

Fragment ions would likely include those resulting from:

  • Loss of bromine atoms

  • Cleavage of the methoxy group

  • Fragmentation of the amide bond

Infrared (IR) Spectroscopy

IR spectroscopy would reveal characteristic absorption bands for:

  • N-H stretching (approximately 3300 cm-1)

  • C=O stretching of the amide group (approximately 1650 cm-1)

  • C-Br stretching (typically 550-650 cm-1)

  • C-O-C stretching of the methoxy group (approximately 1250 cm-1)

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) serve as valuable techniques for analyzing the purity of 2,4-dibromo-N-(4-methoxyphenyl)benzamide and monitoring its synthesis. These methods can be used to determine:

  • Compound purity

  • Reaction progress during synthesis

  • Identity confirmation through retention time comparison with standards

Biological Activities and Applications

Research Applications

Beyond potential therapeutic applications, 2,4-dibromo-N-(4-methoxyphenyl)benzamide serves important roles in various research contexts:

  • As a synthetic intermediate in the preparation of more complex molecules

  • As a tool compound for studying structure-activity relationships

  • As a model compound for investigating specific chemical reactions and interactions

The presence of reactive bromine substituents makes this compound particularly valuable as a starting material for further chemical modifications through various synthetic methodologies, including cross-coupling reactions that can replace the bromine atoms with other functional groups.

Structure-Activity Relationships

Influence of Bromine Substituents

The bromine substituents at the 2 and 4 positions of the benzene ring significantly influence the compound's electronic properties and potential biological activities. These halogens:

  • Act as electron-withdrawing groups, affecting the electron density distribution throughout the molecule

  • Provide potential sites for halogen bonding with biological targets

  • Increase the lipophilicity of the molecule, potentially affecting its membrane permeability and bioavailability

  • Serve as sites for further chemical modifications through various synthetic transformations

Role of the Methoxy Group

The methoxy group at the 4-position of the phenyl ring contributes to the compound's properties by:

  • Serving as a hydrogen bond acceptor through its oxygen atom

  • Acting as an electron-donating group, partially offsetting the electron-withdrawing effects of the amide linkage

  • Potentially influencing the compound's interactions with biological targets through specific recognition events

The position of the methoxy group (para to the amide nitrogen) creates a specific electronic environment that distinguishes this compound from its positional isomers, such as 2,4-dibromo-N-(2-methoxyphenyl)benzamide.

Future Research Directions

Expanded Applications

Future research could focus on expanding the applications of 2,4-dibromo-N-(4-methoxyphenyl)benzamide in:

  • Development of structure-activity relationship studies with related compounds

  • Exploration of its potential as a molecular probe for specific biological targets

  • Investigation of its application in materials science and supramolecular chemistry

  • Utilization of its unique structural features for the design of sensors or catalysts

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